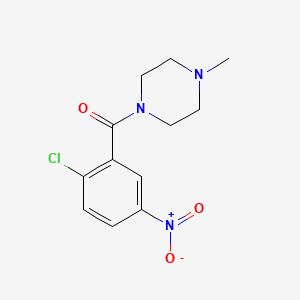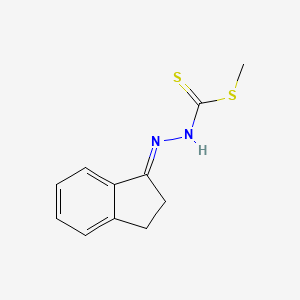![molecular formula C15H11ClF3NO2 B5576517 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is a chemical compound with the linear formula C15H11ClF3NO2 . It has a molecular weight of 329.709 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C15H11ClF3NO2 . Unfortunately, detailed structural analysis data is not available.Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Analysis
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments A Review
(Haman et al., 2015) explores the environmental impact of parabens, which, like "N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide," possess halogenated phenyl groups. This study reviews the knowledge regarding their occurrence, fate, and behavior in aquatic environments, providing insight into how similar compounds might behave in environmental settings.
Antimicrobial and Anticancer Applications
N-heterocyclic Carbene-metal Complexes as Bio-organometallic Antimicrobial and Anticancer Drugs (Patil et al., 2020) discusses the use of N-heterocyclic carbene-metal complexes in biomedical applications, highlighting their antimicrobial and anticancer activities. Although not directly related to "this compound," the research underscores the potential of chemically sophisticated compounds in treating diseases.
Environmental Toxicology
Polychlorinated Biphenyls (PCBs) and Human Health An Update
(Kimbrough, 1995) provides a comprehensive overview of the health effects associated with PCBs, chemicals that, like "this compound," include chlorinated aromatic compounds. This review could offer insights into potential health implications of related compounds.
Enzymatic Detoxification
Potential Applications of the Oxidoreductive Enzymes in the Decolorization and Detoxification of Textile and Other Synthetic Dyes (Husain, 2006) explores the use of enzymes in breaking down pollutants, including complex organic compounds. This research might hint at enzymatic approaches to detoxifying or degrading chemical compounds similar to "this compound."These studies provide a foundation for understanding the potential scientific research applications of "this compound" by drawing parallels with related compounds and their applications in environmental science, medicine, and toxicology. Further research specifically targeting this compound would be necessary to accurately determine its applications.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-11-5-2-9(3-6-11)14(21)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXWWCNDIGGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5576440.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)
![1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)
![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![3-(4-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5576533.png)
![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
